L-765314

説明

特性

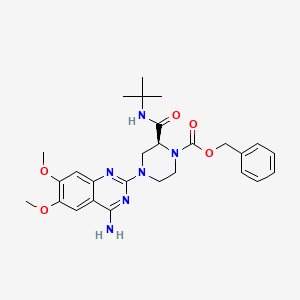

IUPAC Name |

benzyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N6O5/c1-27(2,3)31-24(34)20-15-32(11-12-33(20)26(35)38-16-17-9-7-6-8-10-17)25-29-19-14-22(37-5)21(36-4)13-18(19)23(28)30-25/h6-10,13-14,20H,11-12,15-16H2,1-5H3,(H,31,34)(H2,28,29,30)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWOIDCAGBKOQL-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C(=O)OCC2=CC=CC=C2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901028767 | |

| Record name | Benzyl (2S)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[(2-methyl-2-propanyl)carbamoyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189349-50-6 | |

| Record name | Benzyl (2S)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[(2-methyl-2-propanyl)carbamoyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-765314 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR7JLF2GBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of L-765,314

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor, a G protein-coupled receptor (GPCR) integral to various physiological processes, particularly the regulation of blood pressure. This technical guide provides a comprehensive overview of the mechanism of action of L-765,314, detailing its binding affinity, selectivity, and its impact on downstream signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in their understanding and utilization of this valuable research tool.

Introduction

The α1-adrenergic receptors, comprised of α1A, α1B, and α1D subtypes, are activated by the endogenous catecholamines epinephrine (B1671497) and norepinephrine (B1679862).[1] These receptors play crucial roles in the cardiovascular and central nervous systems.[1] L-765,314 has emerged as a key pharmacological tool for isolating and studying the specific functions of the α1B subtype due to its high potency and selectivity.[2] Notably, L-765,314 does not cross the blood-brain barrier, making it particularly useful for investigating the peripheral effects of α1B-adrenergic receptor antagonism.

Core Mechanism of Action: Competitive Antagonism of the α1B-Adrenergic Receptor

L-765,314 functions as a competitive antagonist at the α1B-adrenergic receptor. This means that it binds to the same site as endogenous agonists like norepinephrine but does not activate the receptor. By occupying the binding site, L-765,314 prevents the receptor from being stimulated, thereby inhibiting its downstream physiological effects.

Binding Affinity and Selectivity

Quantitative analysis of L-765,314's binding properties reveals its high affinity and selectivity for the human α1B-adrenergic receptor. In radioligand binding assays using cloned human adrenoceptors, L-765,314 demonstrated a Ki value of 2.0 nM for the α1B subtype.[1] Its selectivity is highlighted by its significantly lower affinity for the α1A and α1D subtypes, with 210-fold and 17-fold selectivity over these receptors, respectively.[1]

| Parameter | Receptor Subtype | Species | Value | Reference |

| Ki | α1B-adrenergic | Human | 2.0 nM | [1] |

| Selectivity vs. α1A | - | Human | 210-fold | [1] |

| Selectivity vs. α1D | - | Human | 17-fold | [1] |

Impact on Intracellular Signaling Pathways

The α1B-adrenergic receptor is coupled to the Gq/11 family of G-proteins.[1] Upon activation by an agonist, the Gαq/11 subunit dissociates and activates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, most notably smooth muscle contraction.

As a competitive antagonist, L-765,314 blocks the initial step of this cascade by preventing agonist binding to the α1B-adrenergic receptor. This, in turn, inhibits the activation of Gq/11 and the subsequent production of IP3 and DAG, ultimately preventing the mobilization of intracellular calcium and the resulting physiological effects.

Signaling Pathway Diagram

Caption: Antagonistic action of L-765,314 on the α1B-adrenergic signaling pathway.

Experimental Protocols

The characterization of L-765,314's mechanism of action relies on a variety of established experimental techniques. Below are detailed methodologies for two key experimental approaches.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of L-765,314 for the α1B-adrenergic receptor.

Objective: To determine the concentration of L-765,314 that inhibits 50% of the specific binding of a radiolabeled ligand to the α1B-adrenergic receptor (IC50), and from this, to calculate the inhibitory constant (Ki).

Materials:

-

Cell membranes prepared from cells expressing the human α1B-adrenergic receptor.

-

Radiolabeled ligand (e.g., [3H]-Prazosin).

-

Unlabeled L-765,314.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the α1B-adrenergic receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand and varying concentrations of unlabeled L-765,314 to wells containing the prepared cell membranes. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-selective antagonist).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of L-765,314 to generate a competition curve and determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Blood Pressure Measurement in Anesthetized Rats

This experiment assesses the functional effect of L-765,314 on blood pressure, a key physiological response mediated by α1-adrenergic receptors.

Objective: To measure the effect of L-765,314 on mean arterial pressure in response to an α1-adrenergic agonist.

Materials:

-

Male Wistar rats.

-

Anesthetic (e.g., urethane).

-

Catheters for arterial and venous cannulation.

-

Pressure transducer and data acquisition system.

-

α1-adrenergic agonist (e.g., phenylephrine).

-

L-765,314 solution for intravenous administration.

-

Heparinized saline.

Procedure:

-

Animal Preparation: Anesthetize the rat and surgically expose the carotid artery and jugular vein.

-

Cannulation: Insert a catheter into the carotid artery and connect it to a pressure transducer to continuously monitor blood pressure. Insert another catheter into the jugular vein for drug administration.

-

Stabilization: Allow the animal to stabilize for a period (e.g., 20-30 minutes) to obtain a baseline blood pressure reading.

-

Agonist Administration: Administer a dose of the α1-adrenergic agonist (phenylephrine) intravenously and record the resulting increase in blood pressure.

-

Antagonist Administration: After the blood pressure returns to baseline, administer a dose of L-765,314 intravenously.

-

Challenge with Agonist: After a set period to allow for L-765,314 to take effect, re-administer the same dose of the α1-adrenergic agonist and record the blood pressure response.

-

Data Analysis: Compare the pressor response to the agonist before and after the administration of L-765,314 to determine the extent of antagonism.

Mandatory Visualizations

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Workflow for a radioligand competition binding assay.

Logical Relationship: L-765,314 Selectivity

Caption: Binding selectivity of L-765,314 for α1-adrenergic receptor subtypes.

Conclusion

L-765,314 is a highly potent and selective antagonist of the α1B-adrenergic receptor. Its mechanism of action involves competitive inhibition of agonist binding, leading to the blockade of the Gq/11-mediated signaling cascade and subsequent physiological responses such as vasoconstriction. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers utilizing L-765,314 to investigate the specific roles of the α1B-adrenergic receptor in health and disease.

References

L-765314: A Technical Guide to a Selective Alpha-1B Adrenergic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-765,314 is a potent and selective antagonist of the alpha-1B adrenergic receptor (α1B-AR), a member of the G protein-coupled receptor (GPCR) superfamily. Adrenergic receptors are crucial mediators of the sympathetic nervous system, and the selective modulation of their subtypes presents a significant opportunity for therapeutic intervention in a variety of disease states. This document provides an in-depth technical overview of L-765,314, focusing on its selectivity profile, the experimental methodologies used for its characterization, and the underlying signaling pathways it modulates. The information presented herein is intended to support researchers and drug development professionals in leveraging L-765,314 as a precise pharmacological tool.

Data Presentation: Quantitative Analysis of L-765,314 Selectivity

The selectivity of L-765,314 for the α1B-AR subtype over the α1A-AR and α1D-AR subtypes has been quantitatively determined through radioligand binding assays. These assays measure the affinity of the compound for the receptor, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Species | Binding Affinity (Ki) [nM] | Selectivity vs. α1B-AR |

| α1B-AR | Human | 2.0 | - |

| α1A-AR | Human | 420 | 210-fold |

| α1D-AR | Human | 34 | 17-fold |

| α1B-AR | Rat | 5.4 | - |

| α1A-AR | Rat | 500 | 92.6-fold |

| α1D-AR | Rat | 50 | 9.3-fold |

Table 1: Binding Affinity (Ki) of L-765,314 for Human and Rat Alpha-1 Adrenergic Receptor Subtypes.

In addition to binding affinity, the functional antagonism of L-765,314 is demonstrated by its ability to inhibit the downstream signaling of the α1B-AR. This is often quantified by the half-maximal inhibitory concentration (IC50) in functional assays.

| Parameter | Value |

| IC50 | 1.90 nM |

Table 2: Functional Potency (IC50) of L-765,314.

Experimental Protocols

The characterization of L-765,314 as a selective α1B-AR antagonist relies on two primary experimental methodologies: radioligand binding assays to determine binding affinity and functional assays, such as calcium mobilization assays, to assess antagonist activity.

Radioligand Binding Assay (Competitive Binding)

This assay quantifies the affinity of L-765,314 for the different α1-AR subtypes by measuring its ability to compete with a radiolabeled ligand that has high affinity for the receptor.

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express a single subtype of the human or rat α1-adrenergic receptor (α1A, α1B, or α1D).

-

Cells are cultured to confluence, harvested, and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.[1]

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[1]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[1]

2. Binding Reaction:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin, a non-selective α1-AR antagonist), and varying concentrations of the unlabeled competitor, L-765,314.[2]

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).

-

The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[1][2]

3. Detection and Data Analysis:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[1]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 value of L-765,314, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Calcium Mobilization Assay

This functional assay measures the ability of L-765,314 to antagonize the increase in intracellular calcium concentration that is induced by an agonist acting on the α1B-AR. Since α1B-ARs are coupled to Gq proteins, their activation leads to the release of calcium from intracellular stores.[3]

1. Cell Culture and Dye Loading:

-

Cells stably expressing the α1B-adrenergic receptor (e.g., CHO or HEK293 cells) are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

-

The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES).[4] The AM ester allows the dye to cross the cell membrane.

-

Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells.

2. Antagonist and Agonist Addition:

-

Following dye loading, the cells are washed to remove extracellular dye.

-

Different concentrations of the antagonist, L-765,314, are added to the wells and incubated for a specific period to allow for receptor binding.

-

A fixed concentration of an α1-AR agonist (e.g., phenylephrine (B352888) or norepinephrine) is then added to stimulate the receptors.

3. Signal Detection and Analysis:

-

The fluorescence intensity in each well is measured over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).[3]

-

An increase in intracellular calcium concentration upon agonist addition leads to a significant increase in the fluorescence of the dye.

-

The presence of the antagonist, L-765,314, will inhibit this agonist-induced fluorescence increase in a dose-dependent manner.

-

The IC50 value is determined by plotting the inhibition of the agonist response against the concentration of L-765,314 and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway of the Alpha-1B Adrenergic Receptor

The α1B-adrenergic receptor is a canonical Gq-coupled receptor. Upon binding of an agonist, such as norepinephrine (B1679862) or epinephrine, the receptor undergoes a conformational change that activates the heterotrimeric G protein, Gq/11. This activation initiates a well-defined signaling cascade. L-765,314, as a competitive antagonist, prevents this cascade from being initiated by blocking the binding of agonists to the receptor.

Conclusion

L-765,314 is a valuable pharmacological tool for the study of α1B-adrenergic receptor function due to its high potency and selectivity. The experimental protocols detailed in this guide provide a framework for the robust characterization of this and similar compounds. A thorough understanding of the binding kinetics, functional antagonism, and the underlying signaling pathways is essential for the effective application of L-765,314 in both basic research and preclinical drug development. The data and methodologies presented here underscore the importance of subtype-selective antagonists in dissecting the complex roles of adrenergic signaling in health and disease.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

The α1B-Adrenergic Receptor: A Core Functional Analysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The α1B-adrenergic receptor (α1B-AR) is a member of the G-protein coupled receptor (GPCR) superfamily, which mediates the physiological effects of the catecholamines norepinephrine (B1679862) and epinephrine.[1] As a Gq/11-coupled receptor, its activation initiates a cascade of intracellular events pivotal to numerous physiological processes, most notably in the cardiovascular and central nervous systems.[2][3] Dysregulation of α1B-AR signaling is implicated in pathologies such as hypertension and cardiac hypertrophy, making it a significant target for therapeutic intervention.[4] This document provides a comprehensive technical overview of the α1B-AR's function, signaling pathways, pharmacology, and the key experimental methodologies used in its study.

Molecular Function and Signaling Pathways

The α1B-adrenergic receptor is encoded by the ADRA1B gene and functions as a proto-oncogene, capable of inducing neoplastic transformation in certain cell lines.[5] Like all α1-AR subtypes, it signals primarily through the Gq/11 family of G-proteins.[3][5]

Canonical Gq/11 Signaling Pathway

Upon agonist binding, the α1B-AR undergoes a conformational change that activates the heterotrimeric G-protein Gq.[2] This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC).[2][6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7]

-

IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][7]

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[2][6]

This cascade ultimately leads to the phosphorylation of downstream target proteins, resulting in various cellular responses, including smooth muscle contraction and cell growth.[2][5]

Alternative Signaling Pathways

Beyond the canonical Gq pathway, the α1B-AR can engage in heterologous signaling. Studies have shown that it can activate the Ras/mitogen-activated protein (MAP) kinase pathways, thereby regulating cell growth and proliferation independently of or in concert with the PLC cascade.[4][6] Specifically, the α1B-AR has been shown to activate the ERK and p38 MAPK pathways.[6]

Physiological and Pathophysiological Roles

The α1B-AR is widely distributed, and its function is critical in several organ systems.

-

Cardiovascular System: The α1B-AR is a key mediator of norepinephrine-induced vasoconstriction, contributing to the regulation of systemic arterial blood pressure.[2][5] While all α1 subtypes contribute to vascular tone, the α1B-AR plays a significant role.[1] Chronic activation of α1B-ARs in the heart is associated with maladaptive cardiac hypertrophy, a pathological enlargement of the heart muscle, and may contribute to left ventricular dysfunction.[8][9]

-

Central Nervous System (CNS): The α1B-AR is widely distributed in the brain.[10] Studies using knockout mice have demonstrated that the α1B-AR is crucial for controlling the locomotor and rewarding effects of psychostimulants and opiates, likely by modulating dopamine (B1211576) release in the nucleus accumbens.[11] It is also involved in cognition and synaptic plasticity.[12]

-

Other Functions: The receptor is involved in the regulation of glucose homeostasis and smooth muscle contraction in various tissues.[5]

Pharmacology of the α1B-Adrenergic Receptor

The pharmacological characterization of the α1B-AR has been advanced through the use of various agonist and antagonist ligands. The binding affinities (Ki or KD) and functional potencies (EC50 or IC50) of these compounds are crucial for dissecting the receptor's function and for drug development.

Agonist Pharmacology

The table below summarizes the binding and functional data for common agonists at the human α1B-adrenergic receptor.

| Agonist | Binding Affinity (log KD) | Functional Potency (log EC50, ERK1/2) | Reference(s) |

| Adrenaline | -3.94 ± 0.08 | -5.70 ± 0.08 | [7] |

| Noradrenaline | -4.43 ± 0.12 | -6.31 ± 0.06 | [7] |

| Phenylephrine | -4.51 ± 0.07 | -6.61 ± 0.05 | [7] |

| Oxymetazoline | -6.78 ± 0.05 | -8.11 ± 0.06 | [7] |

| Methoxamine | -4.83 ± 0.10 | -6.10 ± 0.07 | [7] |

Antagonist Pharmacology

The table below summarizes the binding affinity data for common antagonists at the human α1B-adrenergic receptor.

| Antagonist | Binding Affinity (log KD) | Binding Affinity (Ki, nM) | Reference(s) |

| Prazosin | -9.06 ± 0.05 | ~0.87 | [13] |

| Doxazosin | -8.46 ± 0.05 | ~3.47 | [13] |

| Tamsulosin | -8.19 ± 0.09 | ~6.46 | [13] |

| L-765,314 | - | 2.0 | |

| BMY7378 | -8.03 ± 0.07 | ~9.33 | [13] |

Key Experimental Methodologies

The study of α1B-AR function relies on a suite of robust in vitro assays designed to measure ligand binding and downstream signaling events.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.[14][15]

Experimental Protocol:

-

Membrane Preparation: Cells or tissues expressing the α1B-AR are homogenized and centrifuged to isolate a membrane-rich fraction. Protein concentration is quantified.

-

Assay Setup: In a multi-well plate, incubate a fixed amount of membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) at or below its KD value.[13]

-

Competition: Add increasing concentrations of the unlabeled test compound (competitor) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known antagonist).

-

Incubation: Incubate the plate at a defined temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.[7]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

-

Washing: Wash filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration and KD is the dissociation constant of the radioligand.[7]

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay quantifies Gq pathway activation by measuring the accumulation of IP1, a stable downstream metabolite of IP3.[16][17] Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.[7][17]

Experimental Protocol:

-

Cell Culture: Seed cells stably or transiently expressing the α1B-AR into 384-well white microplates and culture overnight.

-

Compound Addition (Antagonist Mode): For antagonist testing, add serial dilutions of the antagonist compounds and incubate for 15-30 minutes at 37°C.[7][16]

-

Agonist Stimulation: Add an agonist (e.g., norepinephrine) at a final concentration that elicits a submaximal (EC80) response. For agonist mode, add serial dilutions of the agonist. Incubate for 30-90 minutes at 37°C. The stimulation buffer should contain Lithium Chloride (LiCl) to inhibit the degradation of IP1, allowing it to accumulate.[7][16]

-

Cell Lysis and Detection: Add the HTRF detection reagents, which include an IP1-d2 acceptor and an anti-IP1-cryptate donor, in a lysis buffer.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light, to allow the competitive immunoassay to reach equilibrium.

-

Measurement: Read the plate on an HTRF-compatible microplate reader, with excitation around 320-340 nm and dual emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).[7]

-

Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000). For agonists, plot the ratio against log[agonist] to determine EC50. For antagonists, plot the ratio against log[antagonist] to determine IC50.

Intracellular Calcium Mobilization Assay

This assay provides a real-time kinetic measurement of Gq activation by monitoring the transient increase in intracellular free calcium using fluorescent indicators.

Experimental Protocol:

-

Cell Culture: Seed cells expressing the α1B-AR onto black-walled, clear-bottom microplates 24 hours prior to the assay.

-

Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and often probenecid (B1678239) (to prevent dye leakage).

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 20-30 minutes to allow for complete de-esterification of the dye.

-

Measurement: Place the plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS).

-

Baseline Reading: Record the basal fluorescence signal for a short period (e.g., 10-20 seconds).

-

Agonist Addition: The instrument adds a specific concentration of the agonist (or antagonist followed by agonist) to the wells.

-

Kinetic Reading: Immediately and continuously record the change in fluorescence intensity over time (typically 2-3 minutes) to capture the transient calcium peak.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of the compound to determine EC50 or IC50 values.

Conclusion

The α1B-adrenergic receptor is a multifaceted GPCR with a well-defined primary signaling pathway through Gq/11, leading to increases in intracellular IP3 and calcium. Its physiological roles in regulating vascular tone and cardiac function, alongside its involvement in the CNS, underscore its importance. The continued characterization of its pharmacology and signaling using robust quantitative assays is essential for the development of more selective and effective therapeutics targeting conditions ranging from hypertension to neurological disorders.

References

- 1. scholars.nova.edu [scholars.nova.edu]

- 2. PRAZOSIN (PD010017, IENZQIKPVFGBNW-UHFFFAOYSA-N) [probes-drugs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 9. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. droracle.ai [droracle.ai]

- 17. Alpha-adrenergic receptor blockade with prazosin. Consideration of hypertension, heart failure, and potential new applications - PubMed [pubmed.ncbi.nlm.nih.gov]

L-765314: A Technical Guide to a Potent and Selective α1B-Adrenergic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-765314 is a potent and highly selective antagonist of the α1B-adrenergic receptor.[1] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data. It is intended for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the α1-adrenergic receptor system.

IUPAC Name: benzyl (B1604629) (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate[1]

Chemical Name: 4-Amino-2-[4-[1-(benzyloxycarbonyl)-2(S)- [[(1,1-dimethylethyl)amino]carbonyl]-piperazinyl]-6, 7-dimethoxyquinazoline[1][2]

Mechanism of Action

This compound functions as a competitive antagonist at the α1B-adrenergic receptor. This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the Gq/11 family of G proteins.[3] Upon activation by endogenous catecholamines such as norepinephrine (B1679862) and epinephrine, the α1B-adrenergic receptor initiates a signaling cascade through the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). By blocking the binding of agonists to the α1B-receptor, this compound inhibits this signaling pathway.

Quantitative Data

The binding affinity of this compound for various α1-adrenergic receptor subtypes has been determined through radioligand binding assays. The data highlights its high selectivity for the α1B subtype.

| Receptor Subtype | Species | Parameter | Value (nM) |

| α1B | Human | Ki | 2.0 |

| α1B | Rat | Ki | 5.4 |

| α1A | Human | Ki | 420 |

| α1A | Rat | Ki | 500 |

| α1D | Human | Ki | 34 |

| α1D | Rat | Ki | 50 |

Table 1: Binding Affinity (Ki) of this compound for α1-Adrenergic Receptor Subtypes.

| Binding Site | Parameter | Value (nM) |

| High-affinity (α1B sites) | IC50 | 1.90 |

| Low-affinity (α1A sites) | IC50 | 790 |

Table 2: IC50 Values of this compound from Displacement Studies.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor. The following is a generalized protocol for determining the binding affinity of this compound.

1. Membrane Preparation:

-

Cells or tissues expressing the α1-adrenergic receptor subtypes are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged at a low speed to remove cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

-

The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled competitor compound (this compound).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Measurement of Arterial Pressure in Rats (General Protocol)

This protocol describes a common in vivo method to assess the functional antagonism of α1-adrenergic receptors.

1. Animal Preparation:

-

Male rats (e.g., Sprague-Dawley) are anesthetized (e.g., with urethane (B1682113) or pentobarbitone).

-

The trachea may be cannulated to ensure a clear airway.

-

An artery (e.g., carotid or femoral) is cannulated with a catheter connected to a pressure transducer to continuously monitor blood pressure. A vein (e.g., jugular or femoral) is also cannulated for intravenous drug administration.

2. Stabilization:

-

The animal is allowed to stabilize for a period (e.g., 20-30 minutes) to obtain a baseline blood pressure reading.

3. Antagonist Administration:

-

This compound or its vehicle is administered intravenously.

4. Agonist Challenge:

-

After a set period following antagonist administration, a pressor response is induced by administering an α1-adrenergic agonist (e.g., phenylephrine).

-

The increase in mean arterial pressure is recorded.

5. Data Analysis:

-

The inhibitory effect of this compound is determined by comparing the pressor response to the agonist in the presence and absence of the antagonist.

-

Dose-response curves can be generated to calculate the dose of this compound required to produce a certain level of inhibition (e.g., ED50).

Visualizations

Caption: α1B-Adrenergic Receptor Signaling Pathway and Inhibition by this compound.

Caption: In Vivo Experimental Workflow for Assessing this compound Activity. Workflow for Assessing this compound Activity.

References

The Role of L-765,314 in Blood Pressure Regulation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of blood pressure is a complex physiological process involving a multitude of signaling pathways and receptor systems. Among these, the adrenergic system, which responds to catecholamines like norepinephrine (B1679862) and epinephrine, plays a pivotal role in modulating vascular tone and cardiac output. The α1-adrenoceptors, in particular, are key mediators of vasoconstriction and are thus significant targets in hypertension research. This technical guide provides an in-depth overview of L-765,314, a potent and selective α1B-adrenoceptor antagonist, and its application in elucidating the role of this specific receptor subtype in blood pressure regulation. While the prostaglandin (B15479496) E2 (PGE2) receptor EP4 is also a crucial player in blood pressure homeostasis, primarily through vasodilation, it represents a distinct signaling pathway. This guide will focus on the established mechanism of L-765,314 as an α1B-adrenoceptor antagonist and will also describe the contrasting EP4 receptor pathway to provide a broader context for researchers in the field of hypertension.

L-765,314: A Selective α1B-Adrenoceptor Antagonist

L-765,314 is a quinazoline (B50416) derivative that has been instrumental in differentiating the physiological functions of the α1-adrenoceptor subtypes (α1A, α1B, and α1D). Its high selectivity for the α1B subtype allows for precise investigation into the specific contributions of this receptor to vascular smooth muscle contraction and systemic blood pressure.

Quantitative Data: Binding Affinities and Selectivity

The potency and selectivity of L-765,314 have been characterized through in vitro binding assays. The following tables summarize the key quantitative data for L-765,314.

Table 1: L-765,314 Binding Affinities (Ki) for Adrenoceptor Subtypes

| Receptor Subtype | Species | Ki (nM) | Reference |

| α1B | Human | 2.0 | [1][2] |

| α1B | Rat | 5.4 | [1][2] |

| α1D | Human | 34 | [1] |

| α1D | Rat | 50 | [1] |

| α1A | Human | 420 | [1] |

| α1A | Rat | 500 | [1] |

Table 2: L-765,314 Functional Activity (IC50)

| Assay | System | IC50 (nM) | Reference |

| Inhibition of high-affinity binding | Rat α1b receptor | 1.90 | [1] |

Signaling Pathways in Blood Pressure Regulation

α1B-Adrenoceptor-Mediated Vasoconstriction

The primary mechanism by which α1B-adrenoceptors influence blood pressure is through the constriction of vascular smooth muscle. Activation of these Gq protein-coupled receptors by endogenous catecholamines initiates a signaling cascade leading to an increase in intracellular calcium and subsequent muscle contraction. L-765,314 acts by competitively blocking this receptor, thereby inhibiting this vasoconstrictive pathway.

EP4 Receptor-Mediated Vasodilation

In contrast to the α1B-adrenoceptor pathway, the prostaglandin E2 (PGE2) receptor EP4, a Gs protein-coupled receptor, mediates vasodilation.[3][4][5] Activation of the EP4 receptor leads to an increase in intracellular cyclic AMP (cAMP), which promotes smooth muscle relaxation.[4][5] This pathway serves as a counter-regulatory mechanism to vasoconstrictor signals and is an important area of research for developing novel antihypertensive therapies.

Experimental Protocols

The following section outlines a general methodology for investigating the in vivo effects of L-765,314 on blood pressure in a rodent model, based on common practices in cardiovascular pharmacology research.

Animal Models

Male Wistar or Spontaneously Hypertensive Rats (SHR) are commonly used models for hypertension research.[6] Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration and Blood Pressure Measurement

A representative experimental workflow for assessing the impact of L-765,314 on blood pressure is as follows:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α1B-Adrenergic Receptor Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the α1B-adrenergic receptor (α1B-AR), a critical component of the sympathetic nervous system. We will delve into its core signaling cascades, downstream effector pathways, regulatory mechanisms, and key physiological roles. This document also includes detailed experimental protocols and quantitative data to support further research and drug development efforts targeting this receptor.

Introduction to the α1B-Adrenergic Receptor

The α1B-adrenergic receptor, encoded by the ADRA1B gene, is a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Along with the α1A and α1D subtypes, it mediates the physiological effects of the catecholamines norepinephrine (B1679862) and epinephrine.[1][3] These receptors are integral to a wide array of bodily functions, most notably in the cardiovascular system where they regulate vasoconstriction and cardiac homeostasis, and in the prostate gland.[1][4][5] Dysregulation of α1B-AR signaling is implicated in various pathological conditions, including hypertension and benign prostatic hyperplasia (BPH), making it a significant target for therapeutic intervention.[4][6][7]

The α1B-AR primarily couples to the Gq/11 family of heterotrimeric G proteins to initiate its signaling cascade.[1][2][3] Activation triggers a series of intracellular events that ultimately modulate cellular function through second messengers and protein kinase activation.

Core Signaling Pathways

The Canonical Gq/11-Phospholipase C Pathway

The primary signaling mechanism for the α1B-AR is initiated upon agonist binding, which induces a conformational change in the receptor. This facilitates its coupling to and activation of the Gq/11 G protein.[1][8] The activated Gαq subunit, in turn, stimulates the membrane-bound enzyme Phospholipase C (PLC).[1][9]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers:[9]

-

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][9][10]

-

Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1][8][9]

The subsequent rise in intracellular Ca2+ and activation of PKC lead to the phosphorylation of numerous downstream target proteins, culminating in a physiological response, such as smooth muscle contraction.[1][11]

Downstream Effector Pathways: MAPK Activation

Beyond the primary PLC axis, α1B-AR activation can stimulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways.[12] The α1B-AR is known to activate the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways.[13]

Activation of ERK1/2 is a crucial event in mediating cellular growth and proliferation responses.[2][14] This can occur through PKC-dependent mechanisms, where activated PKC can phosphorylate and activate upstream kinases in the MAPK cascade (e.g., Raf), which in turn leads to the phosphorylation and activation of MEK, and subsequently ERK1/2.[15] In some cellular contexts, G protein βγ-subunits released from Gq/11 may also contribute to MAPK activation.[16]

Receptor Regulation: Desensitization and Internalization

Prolonged or repeated exposure to an agonist leads to desensitization, a process that attenuates the receptor's signaling response to protect the cell from overstimulation. For the α1B-AR, this involves receptor phosphorylation, arrestin binding, and internalization.[8][17]

-

Homologous Desensitization: Triggered by the receptor's own agonist (e.g., norepinephrine). The activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins.[8] β-arrestin binding uncouples the receptor from its G protein and acts as an adaptor protein, facilitating the recruitment of the receptor to clathrin-coated pits for endocytosis.[8] Internalized receptors trafficked via Rab5-positive early endosomes can then be recycled back to the plasma membrane (via Rab4 and Rab11) or targeted for degradation.[18][19]

-

Heterologous Desensitization: Occurs when the activation of one receptor type leads to the desensitization of another. The α1B-AR can be phosphorylated and desensitized by second messenger-activated kinases like PKC, which can be activated by other GPCRs or signaling pathways.[8][17][18] This process can also lead to receptor internalization, but the trafficking pathway may differ. For instance, stimulation by sphingosine (B13886) 1-phosphate can cause α1B-AR internalization that involves Rab9 and Rab7, suggesting trafficking towards late endosomes and lysosomes.[18][19]

Quantitative Data Summary

The pharmacological characterization of α1B-AR signaling is essential for drug development. This involves quantifying the binding affinity of ligands (agonists, antagonists) and their functional potency in eliciting or blocking downstream cellular responses. These values are highly dependent on the specific ligand, cell system, and experimental conditions used.

Table 1: Representative Pharmacological Data for α1B-Adrenergic Receptor

| Ligand | Type | Assay Type | Parameter | Value (nM) | Cell System | Reference |

| Prazosin | Antagonist | Radioligand Binding ([³H]prazosin) | Kd | 0.29 | Human Prostate Homogenates | [20] |

| Norepinephrine | Agonist | Intracellular Ca²⁺ Mobilization | EC₅₀ | Variable | Transfected Cell Lines | [21] |

| Epinephrine | Agonist | PI Hydrolysis | EC₅₀ | Variable | Transfected Cell Lines | [22] |

| (+)-Cyclazosin | Inverse Agonist | Crystallography | - | - | Sf9 Insect Cells | [1][2] |

| Tamsulosin | Antagonist | Functional Assays | pA₂/Kᵢ | Variable | Various | [1] |

Note: EC₅₀ (Half maximal effective concentration) and Kᵢ (Inhibitor constant) values are highly context-dependent and vary significantly across studies. Researchers should consult primary literature for values specific to their experimental setup.

Key Experimental Protocols

Studying α1B-AR signaling requires robust and reproducible experimental methods. Below are detailed protocols for two key assays used to characterize receptor function.

Protocol: Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic calcium following Gq-coupled receptor activation. It is a primary functional readout for α1B-AR signaling.[10][23]

Objective: To quantify agonist-induced calcium release mediated by α1B-AR.

Materials:

-

Cells expressing α1B-AR (e.g., stably transfected HEK293 or CHO cells).

-

Black, clear-bottom 96- or 384-well cell culture plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-4).[10][24]

-

Probenecid (B1678239) (anion transport inhibitor, may be required for some cell lines to retain the dye).[25]

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Agonists and antagonists of interest.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[23][24]

Procedure:

-

Cell Plating: Seed cells into the microplate at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate overnight (37°C, 5% CO₂).[25]

-

Dye Loading:

-

Prepare the dye loading solution according to the manufacturer's instructions, often containing the fluorescent dye and probenecid in assay buffer.

-

Aspirate the culture medium from the cells and add the dye loading solution to each well.

-

Incubate for 45-60 minutes at 37°C, 5% CO₂, protected from light.

-

-

Ligand Plate Preparation: Prepare a separate plate containing agonists/antagonists at the desired final concentrations (e.g., 5x the final assay concentration).[25]

-

Measurement:

-

Place both the cell plate and the ligand plate into the fluorescence plate reader.

-

Set the instrument to record fluorescence intensity (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4) over time.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Program the instrument to automatically inject the ligand from the source plate into the cell plate.

-

Continue recording fluorescence for 60-180 seconds to capture the peak response and subsequent decay.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

-

For dose-response experiments, plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal curve to determine the EC₅₀.

-

Protocol: ERK1/2 Phosphorylation Western Blot Assay

This protocol is used to detect the activation of the downstream ERK1/2 MAPK pathway following receptor stimulation.[14]

Objective: To measure agonist-induced phosphorylation of ERK1/2.

Materials:

-

Cells expressing α1B-AR.

-

Cell culture plates (e.g., 6-well or 12-well).

-

Serum-free culture medium.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE equipment and reagents.

-

PVDF or nitrocellulose membranes.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42) and Rabbit anti-total-ERK1/2.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) substrate.[14]

-

Imaging system (e.g., ChemiDoc).[14]

Procedure:

-

Cell Culture and Starvation:

-

Ligand Stimulation:

-

Treat cells with the desired concentrations of agonist for a specific time course (e.g., 5-10 minutes, which is typically the peak for GPCR-mediated ERK activation).[27]

-

Include an untreated (basal) control.

-

-

Cell Lysis:

-

Immediately after stimulation, place the plate on ice and aspirate the medium.

-

Wash cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[26]

-

Incubate on ice for 20-30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.

-

Western Blotting:

-

Normalize samples to equal protein amounts, add Laemmli sample buffer, and boil for 5-10 minutes.

-

Load 15-30 µg of protein per lane on an SDS-PAGE gel and separate by electrophoresis.[14][26]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[26]

-

Wash the membrane 3 times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash 3 times with TBST.

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[14]

-

-

Re-probing for Total ERK:

-

To normalize for protein loading, strip the membrane (using a stripping buffer) or use a parallel blot.

-

Re-probe the membrane with the primary antibody against total ERK1/2, followed by the secondary antibody and ECL detection.[14]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

For each sample, calculate the ratio of the phospho-ERK signal to the total-ERK signal.

-

Express the results as a fold-change over the basal (unstimulated) control.

-

Conclusion and Future Directions

The α1B-adrenergic receptor is a multifaceted GPCR with a well-defined canonical signaling pathway and connections to other critical cellular cascades like the MAPK pathway. Its function is tightly regulated through sophisticated desensitization and trafficking mechanisms. Understanding these pathways is paramount for developing targeted therapeutics for cardiovascular diseases and BPH. Future research will likely focus on elucidating the nuances of subtype-specific signaling, the role of receptor dimerization, and the potential for developing biased agonists that selectively activate beneficial downstream pathways while avoiding adverse effects.[3] The protocols and information provided herein serve as a foundational guide for professionals dedicated to advancing our knowledge of α1B-AR biology and pharmacology.

References

- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Alpha-1B adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. cdn.amegroups.cn [cdn.amegroups.cn]

- 4. ahajournals.org [ahajournals.org]

- 5. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [The role of alpha1-adrenoceptor subtypes in benign prostatic hyperplasia-from bed to bench] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. α1B-Adrenergic Receptors Differentially Associate with Rab Proteins during Homologous and Heterologous Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are α1B-AR agonists and how do they work? [synapse.patsnap.com]

- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. m.youtube.com [m.youtube.com]

- 12. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Mechanisms involved in α1B-adrenoceptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. α1B-Adrenergic Receptors Differentially Associate with Rab Proteins during Homologous and Heterologous Desensitization | PLOS One [journals.plos.org]

- 19. α1B-adrenergic receptors differentially associate with Rab proteins during homologous and heterologous desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of alpha1 adrenergic receptors in human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Roles of the α1B-Adrenergic Receptor Phosphorylation Domains in Signaling and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Coupling of expressed alpha 1B- and alpha 1D-adrenergic receptor to multiple signaling pathways is both G protein and cell type specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

L-765,314: An In-Depth Technical Guide for the Study of Smooth Muscle Contraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-765,314 is a potent and highly selective antagonist of the α1B-adrenergic receptor subtype.[1] Adrenergic receptors, a class of G protein-coupled receptors, are crucial in mediating the physiological effects of catecholamines like norepinephrine (B1679862) and epinephrine. The α1-adrenergic receptor family, in particular, is primarily involved in the contractile regulation of smooth muscle throughout the body.[2] L-765,314's high affinity and selectivity for the α1B subtype make it an invaluable pharmacological tool for dissecting the specific role of this receptor in smooth muscle physiology and pathophysiology.

While L-765,314's primary mechanism is the blockade of α1B-mediated smooth muscle contraction, its utility extends to the indirect study of smooth muscle relaxation. By selectively inhibiting the contractile signals mediated by α1B-adrenoceptors, researchers can isolate and more clearly investigate the signaling pathways responsible for smooth muscle relaxation, such as those mediated by β3-adrenergic receptors, particularly in tissues where both receptor types are expressed and functionally active, like the urinary bladder and prostate.[3][4]

This technical guide provides a comprehensive overview of L-765,314, including its pharmacological properties, detailed experimental protocols for its use in in-vitro smooth muscle contraction assays, and a summary of its role in understanding adrenergic signaling in smooth muscle.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for L-765,314, providing insights into its potency and selectivity.

| Parameter | Receptor Subtype | Species | Value | Reference |

| Ki | α1B | Human | 2.0 nM | [5] |

| α1B | Rat | 5.4 nM | [5] | |

| α1A | Human | 420 nM (210-fold selectivity for α1B) | ||

| α1D | Human | 34 nM (17-fold selectivity for α1B) | ||

| IC50 | α1B | - | 1.90 nM | [5] |

Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of L-765,314

| Parameter | Agonist | Tissue | Species | Value | Reference |

| pA2 | Clonidine | Vas Deferens | Rat | 9.3 | [6] |

| Methoxamine | Vas Deferens | Rat | 7.1 | [6] |

Table 2: Functional Antagonism (pA2) of Adrenergic Agonists by L-765,314 in Smooth Muscle Preparations. Note: The provided pA2 values are for a different alpha-2 adrenergic antagonist, L-657,743, as specific pA2 values for L-765,314 were not available in the search results. The methodology for determining pA2 would be the same.

Signaling Pathways

Understanding the signaling cascades initiated by adrenergic receptor activation is fundamental to interpreting experimental results. Below are diagrams illustrating the opposing effects of α1B- and β3-adrenergic receptor stimulation on smooth muscle contraction.

α1B-Adrenergic Receptor-Mediated Contraction

Activation of α1B-adrenergic receptors by agonists such as norepinephrine leads to smooth muscle contraction through the Gq-protein coupled pathway.

Caption: α1B-Adrenergic receptor signaling pathway leading to smooth muscle contraction.

β3-Adrenergic Receptor-Mediated Relaxation

In contrast, activation of β3-adrenergic receptors promotes smooth muscle relaxation, primarily through the Gs-protein coupled pathway and subsequent increase in intracellular cyclic AMP (cAMP).

References

- 1. β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Beta-adrenoceptors, cAMP and airway smooth muscle relaxation: challenges to the dogma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Pharmacological profile of a new potent and specific alpha 2-adrenoceptor antagonist, L-657,743 - PubMed [pubmed.ncbi.nlm.nih.gov]

L-765,314: A Technical Review of Its Lack of Central Nervous System Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor subtype. While the α1B-adrenergic receptor is present in the central nervous system (CNS) and plays a role in various neurological functions, evidence strongly indicates that L-765,314 is not centrally active.[1] This lack of central activity is attributed to its inability to cross the blood-brain barrier (BBB). Consequently, its pharmacological effects are confined to the periphery, making it a valuable tool for investigating the role of peripheral α1B-adrenergic receptors in physiological processes, particularly in the regulation of blood pressure.[1] This guide provides a comprehensive overview of the evidence for L-765,314's lack of central activity, its peripheral mechanism of action, and the experimental protocols used to characterize its effects.

Evidence for Lack of Central Activity

The primary determinant of a drug's central activity is its ability to penetrate the blood-brain barrier. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. L-765,314 has been reported to not cross the blood-brain barrier.[1] This characteristic fundamentally restricts its site of action to peripheral tissues.

While α1-adrenoceptors are widely distributed within the CNS and their activation generally leads to depolarization and an increased neuronal firing rate, the therapeutic and research applications of L-765,314 are focused on its peripheral effects due to its inability to access these central receptors.

Mechanism of Action at Peripheral α1B-Adrenergic Receptors

L-765,314 functions as a competitive antagonist at the α1B-adrenergic receptor. These receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, primarily couple to Gq/11 proteins. This activation initiates a signaling cascade that results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to smooth muscle contraction.

By binding to the α1B-adrenergic receptor without activating it, L-765,314 prevents the binding of norepinephrine and epinephrine, thereby inhibiting this signaling pathway and subsequent physiological responses, such as vasoconstriction.

Signaling Pathway of α1B-Adrenergic Receptor and Antagonism by L-765,314

Caption: Peripheral α1B-adrenergic receptor signaling pathway and its inhibition by L-765,314.

Quantitative Data on Peripheral Activity

The primary use of L-765,314 in research has been to elucidate the physiological role of α1B-adrenergic receptors in the periphery, particularly in the cardiovascular system.

| Parameter | Species | Tissue/Model | L-765,314 Concentration/Dose | Effect | Reference |

| Vasoconstriction | Dog | Isolated Splenic Arteries | 1 µM | Markedly inhibited the second peak of constriction induced by periarterial nerve stimulation. | [2] |

| Vasopressor Response | Rat | Pithed Rat | 100 µg/kg | Attenuated the vasopressor responses to dihydroergotamine (B1670595). | [3][4][5] |

| Vasopressor Response | Rat | Pithed Rat | 100 and 300 µg/kg | Significantly blocked the vasopressor responses to ergotamine. | [6] |

Experimental Protocols

The following are summaries of experimental methodologies used to characterize the peripheral effects of L-765,314.

Isolated Tissue Bath Experiments

-

Objective: To assess the effect of L-765,314 on vasoconstriction in isolated arteries.

-

Protocol:

-

Canine splenic arteries are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

-

The arteries are connected to a force transducer to measure isometric tension (contraction).

-

Periarterial nerve electrical stimulation is used to induce a double-peaked vasoconstriction.

-

L-765,314 is added to the organ bath at a specific concentration (e.g., 1 µM).

-

The effect of L-765,314 on the nerve stimulation-induced contractions is recorded and analyzed.[2]

-

Pithed Rat Model for Vasopressor Responses

-

Objective: To evaluate the in vivo effect of L-765,314 on the vasopressor responses to various agonists.

-

Protocol:

-

Male Wistar rats are anesthetized, and the central nervous system is destroyed by passing a rod through the spinal canal (pithing) to eliminate central cardiovascular reflexes.

-

The animals are artificially ventilated.

-

Catheters are inserted into a femoral vein for drug administration and a carotid artery for blood pressure monitoring.

-

A vasopressor agent (e.g., dihydroergotamine or ergotamine) is administered intravenously to induce an increase in blood pressure.

-

In a separate group of animals, L-765,314 is administered intravenously at a specific dose (e.g., 100 µg/kg) prior to the administration of the vasopressor agent.

-

The changes in mean arterial pressure are recorded and compared between the control and L-765,314-treated groups to determine the antagonistic effect of L-765,314.[3][4][5][6]

-

Experimental Workflow for Assessing Peripheral Activity

Caption: A generalized workflow for evaluating the peripheral pharmacological effects of L-765,314.

Conclusion

References

- 1. L-765,314 - Wikipedia [en.wikipedia.org]

- 2. Effects of L-765,314, a selective and potent alpha 1B-adrenoceptor antagonist, on periarterial nerve electrical stimulation-induced double-peaked constrictor responses in isolated dog splenic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repub.eur.nl [repub.eur.nl]

- 4. researchgate.net [researchgate.net]

- 5. The role of α1- and α2-adrenoceptor subtypes in the vasopressor responses induced by dihydroergotamine in ritanserin-pretreated pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological identification of α1- and α2-adrenoceptor subtypes involved in the vasopressor responses induced by ergotamine in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

L-765,314: An In-Depth Technical Guide to its Effects on the Peripheral Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-765,314 is a potent and highly selective antagonist of the α1B-adrenergic receptor, a key component of the peripheral nervous system's control over vascular tone. This technical guide provides a comprehensive overview of L-765,314, its mechanism of action, and its observed effects on the peripheral nervous system. Detailed experimental protocols for studying its activity, quantitative data on its binding affinity and functional effects, and visualizations of the relevant signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts in this area.

Introduction to L-765,314 and α1B-Adrenergic Receptors

The sympathetic nervous system, a division of the peripheral nervous system, plays a crucial role in regulating cardiovascular function, primarily through the release of norepinephrine (B1679862) from sympathetic nerve terminals. This neurotransmitter acts on adrenergic receptors located on vascular smooth muscle cells to induce vasoconstriction and thereby control blood pressure and blood flow distribution.

There are three subtypes of α1-adrenergic receptors: α1A, α1B, and α1D. While all three are involved in mediating vasoconstriction, the α1B-adrenoceptor has been identified as playing a critical role at the sympathetic neuroeffector junction, the site where sympathetic nerves communicate with smooth muscle cells.

L-765,314 has emerged as a valuable pharmacological tool for elucidating the specific functions of the α1B-adrenoceptor subtype due to its high potency and selectivity. Understanding the interaction of L-765,314 with this receptor provides insights into the physiological and pathophysiological roles of α1B-adrenergic signaling in the peripheral nervous system.

Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacological profile and experimental use of L-765,314.

Table 1: Binding Affinity of L-765,314 for Human α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Selectivity vs. α1B |

| α1A | 420 | 210-fold lower affinity |

| α1B | 2.0 | - |

| α1D | 34 | 17-fold lower affinity |

Data from Patane, M.A., et al., J. Med. Chem., 1998.

Table 2: Effective Concentrations of L-765,314 in Functional Assays

| Experimental Model | Tissue | Effect | Effective Concentration | Reference |

| Periarterial Nerve Electrical Stimulation | Canine Splenic Artery | Marked inhibition of the second peak of vasoconstriction | 1 µM | Yang & Chiba, 2002 |

| Periarterial Nerve Electrical Stimulation | Canine Splenic Artery | Significant blockade of exogenous noradrenaline- and A61603-induced responses | 10 µM | Yang & Chiba, 2002 |

Mechanism of Action and Signaling Pathway

L-765,314 exerts its effects by competitively and selectively blocking the α1B-adrenergic receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous agonists like norepinephrine, initiates a well-defined intracellular signaling cascade.

dot

Caption: α1B-Adrenergic Receptor Signaling Pathway and Site of L-765,314 Action.

Activation of the α1B-adrenoceptor by norepinephrine leads to the activation of the Gq alpha subunit of the heterotrimeric G protein. This, in turn, activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺ concentration is the primary trigger for smooth muscle contraction. DAG, in conjunction with the elevated Ca²⁺, activates protein kinase C (PKC), which further modulates the contractile response and other cellular processes. L-765,314, by blocking the initial binding of norepinephrine to the α1B-adrenoceptor, prevents this entire signaling cascade from being initiated, leading to a reduction in sympathetically mediated vasoconstriction.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of L-765,314 on the peripheral nervous system.

In Vitro Assessment of Vasoconstriction using Wire Myography

This protocol is adapted from standard wire myography procedures to assess the effect of L-765,314 on noradrenaline-induced vasoconstriction in isolated arterial segments.

Materials:

-

Isolated arterial segments (e.g., canine splenic artery, rat mesenteric artery)

-

Wire myograph system

-

Physiological Salt Solution (PSS), composition (in mM): NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.17, NaHCO3 25, KH2PO4 1.18, EDTA 0.026, glucose 5.5.

-

High Potassium Solution (K-PSS) for viability testing (PSS with equimolar substitution of NaCl with KCl)

-

Norepinephrine stock solution

-

L-765,314 stock solution

-

Carbogen gas (95% O2, 5% CO2)

-

Dissection microscope and tools

Procedure:

-

Tissue Dissection and Mounting:

-

Euthanize the animal according to approved institutional protocols.

-

Carefully dissect the desired artery and place it in ice-cold PSS.

-

Under a dissection microscope, clean the artery of surrounding connective and adipose tissue.

-

Cut the artery into 2 mm-long rings.

-

Mount each arterial ring on the two wires of the wire myograph chamber.

-

Submerge the mounted rings in PSS-filled chambers maintained at 37°C and continuously gassed with carbogen.

-

-

Equilibration and Viability Check:

-

Allow the arterial rings to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.

-

Perform a wake-up procedure by contracting the vessels with K-PSS.

-

Wash out the K-PSS with PSS and allow the vessels to return to baseline tension.

-

Repeat the K-PSS contraction and washout cycle two more times to ensure reproducible responses.

-

-

Experimental Protocol:

-

After the final washout and return to baseline, pre-incubate the arterial rings with the desired concentration of L-765,314 (e.g., 1 µM) or vehicle for 30 minutes.

-

Construct a cumulative concentration-response curve to norepinephrine by adding increasing concentrations of norepinephrine to the bath and recording the resulting isometric tension.

-

After the maximum response is achieved, wash out the norepinephrine and L-765,314 with PSS.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by K-PSS.

-

Plot the concentration-response curves for norepinephrine in the presence and absence of L-765,314.

-

Calculate the pA2 value for L-765,314 to quantify its antagonist potency.

-

dot

Caption: Experimental Workflow for In Vitro Vasoconstriction Assay using Wire Myography.

In Vivo Assessment of Cardiovascular Responses in Pithed Rats

This protocol is designed to study the effects of L-765,314 on the pressor responses to sympathetic nerve stimulation in a pithed rat model, which eliminates central nervous system and reflex influences.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetics (e.g., pentobarbital (B6593769) sodium)

-

Pithing rod

-

Tracheal cannula and ventilator

-

Catheters for arterial and venous access

-

Pressure transducer and data acquisition system

-